molecular formula C17H18O4 B1361421 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-58-9

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B1361421
M. Wt: 286.32 g/mol
InChI Key: PHOCJILNWAFVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, or more simply referred to as 3-MOP, is a naturally occurring compound found in many plants. It has a long history of use in traditional medicine and has recently been studied for its potential medicinal properties. 3-MOP is a member of the class of benzochromenes, which are compounds with a chromene ring system and a methyl group attached to the ring. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and antineoplastic effects.

Scientific Research Applications

Fluorescence and Metal Interaction Properties

A study by Gülcan et al. (2022) explored the fluorescence and metal interaction properties of derivatives of 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds, including the one , have been found to show fluorescence enhancement in the presence of metals. This characteristic suggests potential applications in analytical, environmental, and medicinal chemistry, particularly in spectrofluorometry-based methodologies, due to their sensitive nature and substituent dependent effects (Gülcan et al., 2022).

Synthesis and Biological Activity

Garazd et al. (2002) reported the synthesis and biological activity of Mannich bases of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones. One of the synthesized compounds demonstrated stimulant effects on the central and peripheral nervous systems, suggesting potential applications in neurology and pharmacology (Garazd et al., 2002).

Molecular Structure and Interactions

Siegel et al. (2010) investigated a compound closely related to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, focusing on its molecular structure and intermolecular interactions. The study provided insights into the molecular conformation and stability, relevant to understanding the compound's behavior in different environments (Siegel et al., 2010).

Microwave-Assisted Synthesis

Dao et al. (2018) described a microwave-assisted synthesis method for producing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This efficient synthesis process may be applicable for producing derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, potentially enhancing the ease and efficiency of its production (Dao et al., 2018).

Cholinesterase Inhibitors

Gulcan et al. (2014) explored the use of 6H-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. This research implies the potential of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the treatment of conditions like Alzheimer's Disease, due to its potential inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes (Gulcan et al., 2014).

Base-Catalyzed Synthesis and Ring Transformation

Ram et al. (2001) presented an innovative approach to synthesize highly functionalized benzo[c]chromenes, which could include the compound . Their method involves carbanion-induced base-catalyzed ring-transformation reactions, highlighting a synthetic pathway that could be relevant for producing various derivatives of 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Ram et al., 2001).

Hybrid Polyoxaheterocyclic Compounds Synthesis

Kanevskaya et al. (2022) investigated the synthesis of new hybrid polyoxaheterocyclic compounds, which may involve the reaction of compounds similar to 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This research indicates potential applications in the development of new materials or drugs, expanding the scope of benzo[c]chromen derivatives (Kanevskaya et al., 2022).

properties

IUPAC Name

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10-7-14(20-9-11(2)18)16-12-5-3-4-6-13(12)17(19)21-15(16)8-10/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOCJILNWAFVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351505
Record name 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS RN

307550-58-9
Record name 3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Citations

For This Compound
1
Citations
YL Garazd, MM Garazd, SV Shilin, VP Khilya - Chemistry of natural …, 2001 - Springer
2,3,4-Tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-ones and 8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-ones, analogs of psoralen and allopsoralen, were synthesized from 1…
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.